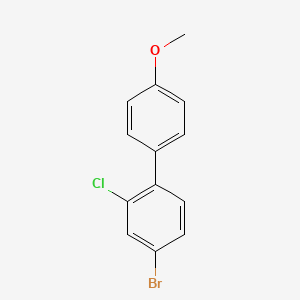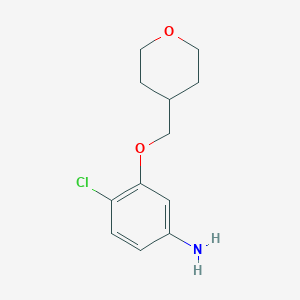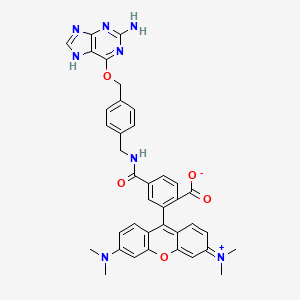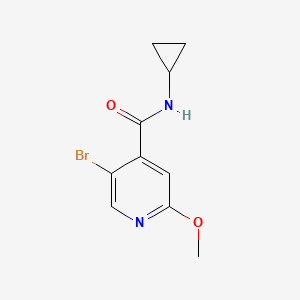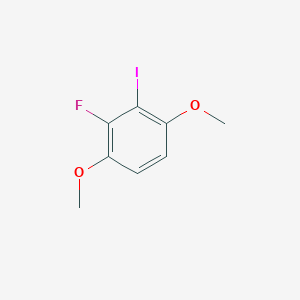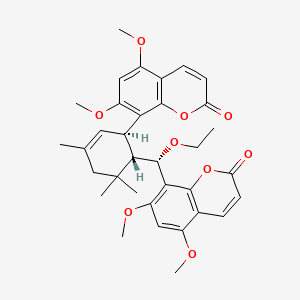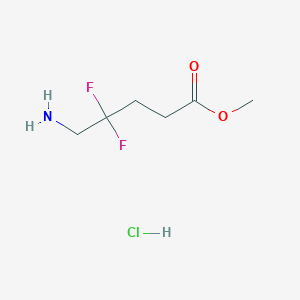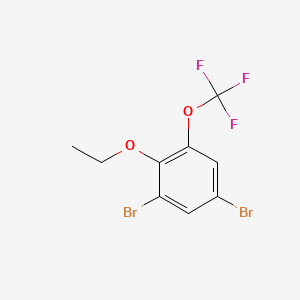
1,5-Dibromo-2-ethoxy-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-2-ethoxy-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H7Br2F3O2 It is a derivative of benzene, substituted with bromine, ethoxy, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-ethoxy-3-(trifluoromethoxy)benzene can be synthesized through a multi-step process involving the bromination, ethoxylation, and trifluoromethoxylation of benzene derivatives. The specific synthetic route may vary, but a general approach involves:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-ethoxy-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar solvents such as dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) in non-polar solvents like carbon tetrachloride (CCl4).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy and ethoxy groups retained.
Scientific Research Applications
1,5-Dibromo-2-ethoxy-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-ethoxy-3-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: A related compound with a single bromine atom and similar trifluoromethoxy substitution.
1,3-Dibromo-5-(trifluoromethoxy)benzene: Another dibromo compound with trifluoromethoxy substitution at a different position on the benzene ring.
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: A compound with both bromine and fluorine substitutions along with the trifluoromethoxy group.
Uniqueness
1,5-Dibromo-2-ethoxy-3-(trifluoromethoxy)benzene is unique due to the specific combination of bromine, ethoxy, and trifluoromethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H7Br2F3O2 |
|---|---|
Molecular Weight |
363.95 g/mol |
IUPAC Name |
1,5-dibromo-2-ethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H7Br2F3O2/c1-2-15-8-6(11)3-5(10)4-7(8)16-9(12,13)14/h3-4H,2H2,1H3 |
InChI Key |
XPFXVZPCSPOEKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


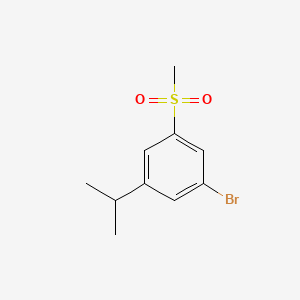
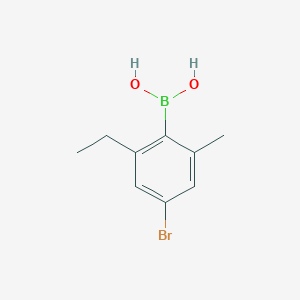
![Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol](/img/structure/B14764935.png)
